molecular formula C17H16O2 B13996615 3-Methyl-4,4-diphenylbut-3-enoic acid CAS No. 80743-50-6

3-Methyl-4,4-diphenylbut-3-enoic acid

Cat. No.: B13996615
CAS No.: 80743-50-6
M. Wt: 252.31 g/mol
InChI Key: HCLLXBKRCURTDW-UHFFFAOYSA-N
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Description

3-Methyl-4,4-diphenylbut-3-enoic acid is an organic compound with the molecular formula C17H16O2 It is characterized by a butenoic acid backbone with methyl and diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,4-diphenylbut-3-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with methyl acrylate, followed by a series of reactions including hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,4-diphenylbut-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-4,4-diphenylbut-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4,4-diphenylbut-3-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4,4-Diphenylbut-3-enoic acid: Shares a similar backbone but lacks the methyl substituent.

    3-Methyl-4-phenylbut-3-enoic acid: Similar structure but with only one phenyl group.

Uniqueness: 3-Methyl-4,4-diphenylbut-3-enoic acid is unique due to the presence of both methyl and diphenyl substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific research and industrial applications .

Properties

CAS No.

80743-50-6

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-methyl-4,4-diphenylbut-3-enoic acid

InChI

InChI=1S/C17H16O2/c1-13(12-16(18)19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,19)

InChI Key

HCLLXBKRCURTDW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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